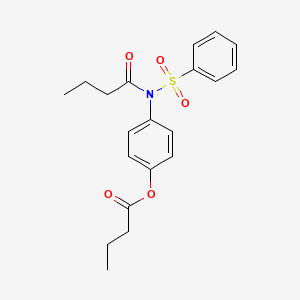

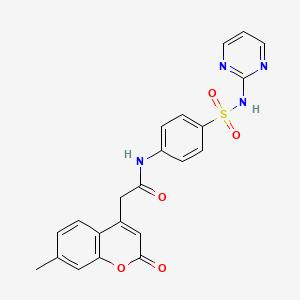

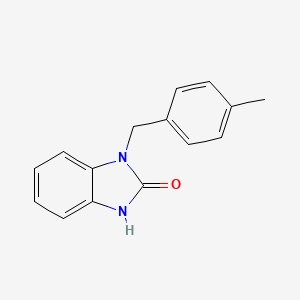

N-(2-(呋喃-2-基)-2-甲氧基乙基)戊-4-烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of furan derivatives has been explored through various methodologies. One approach involves the palladium-catalysed coupling reaction of readily available 2-propynyl ketones with aryl iodides and/or vinyl triflates, leading to the formation of 4-pentynones. These intermediates can then undergo annulation reactions to yield functionalised furans when treated with potassium tert-butoxide in DMF. This method has been successfully applied to synthesize compounds such as 17 β-hydroxyandrost-4-en3,2-bfuran .

Another synthetic route described involves the in situ generation of N-furan-2-ylmethyl-β-enaminones from furfurylamines and ynones, followed by oxidative cyclization using ceric ammonium nitrate. This oxidation, which likely proceeds via a free-radical pathway, facilitates the formation of spiro-lactams and polysubstituted pyrroles, extending the synthetic applications of furan derivatives .

Molecular Structure Analysis

The molecular and solid-state structure of furan derivatives has been characterized using various spectroscopic and X-ray diffraction techniques. For instance, a compound with a 5-(5-nitro furan-2-ylmethylen) moiety has been synthesized and characterized by FT-IR, 1H and 13C NMR spectroscopy. Its crystal structure was determined using X-ray powder diffraction, revealing a triclinic space group and specific cell parameters. Theoretical analysis using density functional theory (DFT) and Hirshfeld surface analysis further elucidated the intermolecular interactions within the crystal structure .

Chemical Reactions Analysis

The reactivity of furan derivatives can be influenced by the reaction medium. For example, when 4-pentynones are treated with sodium methoxide in methanol, a different reaction pattern is observed compared to the annulation reactions. This highlights the importance of solvent choice in dictating the pathway and outcome of reactions involving furan compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are closely related to their molecular structure. The solid-state structure, as determined by XRPD and supported by DFT studies, provides insights into the stability and reactivity of these compounds. The intermolecular interactions, as revealed by Hirshfeld surface analysis, can influence the melting points, solubility, and other physical properties of the furan derivatives .

In addition to the structural analysis, the biological activity of furan derivatives has been evaluated. A series of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives have been synthesized and tested for antibacterial and antifungal activities. The results indicate that some of these compounds exhibit significant biological activity, which could be attributed to their chemical structure and properties .

科学研究应用

分子相互作用研究

研究表明呋喃衍生物在分子相互作用研究中很有效,例如它们与 DNA 的结合亲和力。例如,2,5-双(4-胍基苯基)呋喃 (呋喃胺) 显示出比类似化合物更高的 DNA 结合亲和力,这是由于直接氢键相互作用和在 DNA 小沟内更等螺旋的拟合。这表明在基因治疗和分子生物学研究中具有潜在应用 (Laughton 等人,1995)。

聚合物科学与材料工程

呋喃衍生物已被掺入聚合物中,以增强其机械性能并引入自修复能力。例如,具有马来酰亚胺和呋喃侧基的交联聚酰胺表现出热可逆交联行为、增强的韧性和热自修复行为。这些性能对于开发具有较长使用寿命和减少环境影响的先进材料特别有价值 (刘和陈,2007)。

可持续聚合物合成

呋喃-2,5-二甲酸 (FDCA) 基呋喃脂肪族聚酰胺的酶促聚合已被探索作为传统聚合物的可持续替代品。此类聚合物表现出与非可持续对应物相当的热和机械性能,突出了呋喃衍生物在环保材料生产中的潜力 (蒋等人,2015)。

有机合成与催化

呋喃衍生物在有机合成中起着至关重要的作用,作为形成复杂分子的中间体。例如,涉及乙炔的铬卡宾配合物的反应会产生呋喃产物,展示了呋喃衍生物在合成具有在制药和农用化学品中具有潜在应用的芳香族化合物方面的多功能性 (McCallum 等人,1988)。

光解研究

呋喃衍生物的光解,例如 N-丁基-5-硝基-2-呋喃酰胺,导致甲氧基取代的呋喃酰胺的形成。此过程对于理解有机化合物的 photochemical 行为至关重要,并且可以导致开发新的光稳定材料或光活化药物 (Powers,1971)。

属性

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-3-4-7-12(14)13-9-11(15-2)10-6-5-8-16-10/h3,5-6,8,11H,1,4,7,9H2,2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRLZAWYJZVHPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)CCC=C)C1=CC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

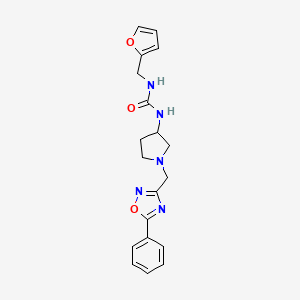

![[(2S,4S)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2549507.png)

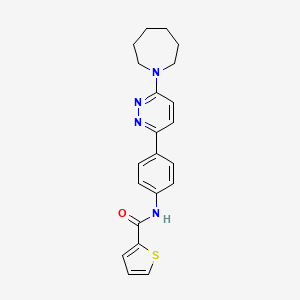

![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)pentanamide](/img/structure/B2549509.png)

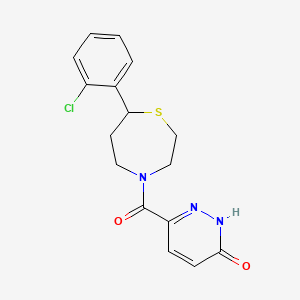

![2-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2549524.png)